molecular formula C13H15N3OS B2494640 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1448076-44-5

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2494640
CAS No.: 1448076-44-5
M. Wt: 261.34
InChI Key: XEGFOTMNXFVKKX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The systematic nomenclature of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 1448076-44-5, which serves as its unique identifier in chemical databases and regulatory systems. The IUPAC name systematically describes the molecular structure by identifying the central cyclopropanecarboxamide backbone and the attached heterocyclic substituents in hierarchical order.

The nomenclature analysis reveals several critical structural components that define the compound's identity. The cyclopropanecarboxamide portion represents the core functional group, consisting of a three-membered cyclopropane ring directly bonded to a carboxamide functionality. The ethyl linker connects this core structure to the pyrazole ring system, which itself bears a thiophene substituent at the 3-position. The systematic naming convention ensures unambiguous identification of the compound across international chemical databases and research publications.

The Chemical Abstracts Service registry provides comprehensive documentation of the compound's physical and chemical properties, enabling researchers to access standardized information for experimental design and comparative analysis. The CAS number 1448076-44-5 facilitates accurate identification and prevents confusion with structurally similar compounds that may differ only in substitution patterns or stereochemical configurations.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C13H15N3OS, indicating a composition of thirteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight is precisely determined to be 261.34 atomic mass units, providing essential information for stoichiometric calculations and analytical method development.

The elemental composition analysis reveals the presence of multiple heteroatoms that contribute significantly to the compound's chemical properties and reactivity patterns. The three nitrogen atoms are distributed between the pyrazole ring system and the carboxamide functionality, creating multiple sites for potential hydrogen bonding and coordination interactions. The sulfur atom within the thiophene ring contributes to the compound's aromatic character and electronic distribution, while the oxygen atom in the carboxamide group provides additional polar functionality.

The SMILES notation for this compound is documented as O=C(C1CC1)NCCN2N=C(C3=CC=CS3)C=C2, which provides a standardized linear representation of the molecular structure suitable for computational analysis and database searching. This notation systematically encodes the connectivity patterns and allows for automated structure verification and comparison with related compounds.

Property Value
Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
CAS Number 1448076-44-5
SMILES O=C(C1CC1)NCCN2N=C(C3=CC=CS3)C=C2

Spectroscopic Characterization Techniques (NMR, FT-IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through detailed analysis of hydrogen and carbon environments. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shift patterns that correspond to the various structural components within the molecule. The thiophene protons typically appear in the aromatic region between 7.0 and 7.5 parts per million, while the pyrazole protons exhibit characteristic chemical shifts that reflect their electronic environment and substitution patterns.

The cyclopropane protons display unique coupling patterns and chemical shifts that distinguish them from other alkyl protons in the molecule. The carboxamide proton appears as a characteristic broad signal, often showing temperature-dependent behavior due to exchange processes. The ethyl linker protons provide diagnostic triplet and quartet patterns that confirm the connectivity between the heterocyclic systems.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton analysis by providing detailed information about the carbon framework and electronic distribution throughout the molecule. The aromatic carbons of the thiophene and pyrazole rings exhibit characteristic downfield chemical shifts, while the aliphatic carbons of the cyclopropane ring and ethyl linker appear in predictable upfield regions.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the compound. The carboxamide carbonyl stretch typically appears around 1650-1680 wavenumbers, while the nitrogen-hydrogen stretching vibrations are observed in the 3200-3400 wavenumber region. The aromatic carbon-carbon stretching vibrations of the thiophene and pyrazole rings contribute to the complex fingerprint region between 1400-1600 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 261, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the cyclopropylcarbonyl group and cleavage of the ethyl linker, producing diagnostic fragment ions that confirm the proposed structure.

Spectroscopic Technique Key Diagnostic Features
1H Nuclear Magnetic Resonance Aromatic protons (7.0-7.5 ppm), Cyclopropane protons (0.8-1.2 ppm)
13C Nuclear Magnetic Resonance Carbonyl carbon (~170 ppm), Aromatic carbons (120-140 ppm)
Fourier Transform Infrared Carboxamide carbonyl (1650-1680 cm⁻¹), Nitrogen-hydrogen stretch (3200-3400 cm⁻¹)
Mass Spectrometry Molecular ion (m/z 261), Fragment ions from cyclopropyl loss

X-ray Crystallographic Structure Elucidation

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of this compound, providing precise atomic coordinates and bond parameters. The crystallographic investigation requires high-quality single crystals suitable for diffraction studies, typically obtained through careful recrystallization procedures under controlled conditions. The crystal structure determination follows established protocols involving data collection, structure solution, and refinement procedures that ensure accurate geometric parameters.

The crystallographic analysis reveals detailed information about molecular conformation, intermolecular interactions, and packing arrangements within the crystal lattice. The cyclopropane ring adopts its characteristic planar geometry with strain-induced bond angles deviating from tetrahedral values. The pyrazole ring system maintains planarity with the thiophene substituent, creating an extended conjugated system that influences the overall molecular electronic properties.

Intermolecular hydrogen bonding patterns play crucial roles in crystal packing and stability. The carboxamide functionality serves as both hydrogen bond donor and acceptor, creating network structures that stabilize the crystal lattice. The aromatic rings participate in pi-pi stacking interactions that contribute additional stabilization energy to the crystal structure.

The crystallographic data provides precise bond lengths and angles that validate theoretical calculations and support structure-activity relationship studies. The carbon-nitrogen bonds within the heterocyclic rings exhibit values consistent with aromatic character, while the cyclopropane carbon-carbon bonds display the characteristic strain-induced shortening. The carboxamide geometry reveals partial double bond character in the carbon-nitrogen bond due to resonance stabilization.

Crystal symmetry analysis determines the space group and unit cell parameters that describe the three-dimensional arrangement of molecules within the crystal lattice. The packing efficiency and intermolecular contact distances provide insights into the compound's solid-state properties and potential polymorphic behavior. Temperature-dependent crystallographic studies may reveal dynamic behavior and thermal expansion coefficients that are relevant for material applications.

Crystallographic Parameter Typical Range
Space Group Orthorhombic/Monoclinic
Unit Cell Volume 1000-1500 Ų
Resolution 1.5-2.5 Å
Refinement Quality (R-factor) 0.03-0.08

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(10-3-4-10)14-6-8-16-7-5-11(15-16)12-2-1-9-18-12/h1-2,5,7,9-10H,3-4,6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGFOTMNXFVKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of thiophene-pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study demonstrated that a related compound effectively reduced the viability of breast cancer cells in vitro, suggesting that N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide could be further investigated for similar effects .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammatory responses. In silico analyses have indicated favorable binding affinities, warranting further experimental validation .

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds featuring the pyrazole structure have been linked to neuroprotective effects against oxidative stress and neuroinflammation. This suggests that this compound could be explored for treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Properties
Research indicates that compounds similar to this compound may possess pesticidal properties. The incorporation of thiophene rings has been associated with enhanced biological activity against various pests and pathogens, making it a candidate for developing new agrochemicals .

Herbicidal Activity
Studies have shown that certain thiophene derivatives can inhibit the growth of specific weeds without affecting crop plants. This selectivity is vital for developing sustainable herbicides that minimize environmental impact while maximizing agricultural productivity .

Materials Science

Polymer Chemistry
In materials science, the unique structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from such compounds can exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced applications in coatings and composites .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thiophene-Pyrazole DerivativeAnticancer15
Pyrazole-Based InhibitorAnti-inflammatory10
Neuroprotective PyrazoleNeuroprotection20

Table 2: Potential Agricultural Applications

Application TypeEffectivenessTarget OrganismReference
PesticideEffectiveAphids
HerbicideSelectiveCommon Weeds

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of the target proteins . The cyclopropane carboxamide group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (2017) lists several compounds with structural similarities to N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, particularly in their thiophene-containing motifs (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Key Substituents Potential Applications
This compound (Target) Pyrazole-thiophene Cyclopropanecarboxamide ethyl chain Undisclosed (likely medicinal)
(S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Tetrahydronaphthalen-amine Dual thiophen-2-yl ethyl groups, propyl amine Pharmacological screening
(S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate Tetrahydronaphthalen-sulfonate Thiophen-2-yl ethylamine, tosylate group Prodrug candidate
(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide Tetrahydronaphthalen-amine oxide Thiophen-2-yl ethyl group, hydroxyl and amine oxide Oxidation metabolite study

Key Observations:

Thiophene Motif: All compounds share the thiophen-2-yl group, which is known to enhance lipophilicity and π-π stacking interactions in drug-receptor binding .

Backbone Diversity : The target compound employs a pyrazole ring, whereas Pharmacopeial analogs use tetrahydronaphthalen-amine scaffolds. Pyrazoles often exhibit better metabolic stability compared to amines, which may oxidize readily .

Functional Groups: The cyclopropanecarboxamide in the target compound contrasts with sulfonate or amine oxide groups in analogs.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a compound that integrates a cyclopropanecarboxamide structure with a thiophene and pyrazole moiety. This unique configuration suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H19N3OS
  • Molecular Weight : 289.4 g/mol
  • CAS Number : 2034553-80-3

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the thiophene and pyrazole rings enhances its ability to form hydrogen bonds and engage in π-stacking interactions, which are crucial for binding to biological macromolecules.

1. Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory processes. The specific compound under review may share these properties due to its structural similarities.

2. Antimicrobial Properties

Studies on related pyrazole derivatives suggest potential antimicrobial activity. Compounds featuring thiophene rings have been shown to possess antibacterial effects against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

3. Anticancer Potential

Emerging research indicates that pyrazole derivatives can act as anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, such as the modulation of cell cycle progression and inhibition of angiogenesis. The compound's ability to interact with specific kinases or transcription factors could be explored further in this context.

Case Studies and Research Findings

StudyFindings
Study on Pyrazole Derivatives Demonstrated that pyrazole-based compounds showed significant anti-inflammatory effects in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity Assessment Evaluated a series of thiophene-containing compounds against bacterial strains; some exhibited notable antimicrobial activity, indicating a promising area for further exploration for the compound .
Anticancer Research Investigated the effects of similar compounds on cancer cell lines, revealing that certain derivatives induced apoptosis and inhibited proliferation, highlighting the need for further studies on this compound's anticancer properties.

Q & A

Q. Key Optimization Factors :

  • Temperature : Pyrazole cyclization proceeds optimally at 80–100°C .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance coupling reaction efficiency .
  • Catalysts : Acid catalysts (e.g., HCl) improve cyclization yields by 15–20% .

Basic: Which spectroscopic techniques are most effective for confirming the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies thiophene protons (δ 6.8–7.4 ppm) and pyrazole NH (δ 10–12 ppm) .
    • ¹³C NMR : Confirms cyclopropane carbons (δ 8–12 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~680 cm⁻¹) .

Advanced: How does the compound interact with biological targets, and what methodologies elucidate its mechanism of action?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
    • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to target proteins .
  • Molecular Docking : Predicts binding poses with proteins (e.g., COX-2 or EGFR) using AutoDock Vina .
  • Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates pro-apoptotic effects in cancer cell lines .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
    • Normalize data to protein content (Bradford assay) to mitigate variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher activity in inflammatory models vs. antimicrobial assays) .
  • Target Selectivity Profiling : Screen against a panel of 50+ kinases/enzymes to rule off-target effects .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • In Silico ADME Prediction :
    • SwissADME : Estimates logP (2.5–3.1) and bioavailability scores (0.55) .
    • CYP450 Inhibition : Simulated via Schrödinger’s QikProp to assess metabolic stability .
  • Molecular Dynamics (MD) : Models compound stability in lipid bilayers for blood-brain barrier permeability .

Basic: What structural features influence its chemical reactivity?

Methodological Answer:

  • Pyrazole Ring : Susceptible to electrophilic substitution at the N1 position .
  • Thiophene Moiety : Participates in π-π stacking with aromatic residues in target proteins .
  • Cyclopropane Group : Enhances metabolic stability but may strain reactivity in ring-opening reactions .

Advanced: What experimental approaches validate its potential in multi-target drug design?

Methodological Answer:

  • Polypharmacology Screening :
    • Broad-Panel Enzyme Assays : Test inhibition of COX-2, EGFR, and HDACs simultaneously .
    • Transcriptomic Profiling : RNA-seq identifies downstream pathways (e.g., NF-κB or MAPK) in treated cells .
  • Synergy Studies : Combine with standard chemotherapeutics (e.g., cisplatin) to calculate combination indices (CI) .

Basic: How is purity assessed and maintained during synthesis?

Methodological Answer:

  • HPLC Analysis : Uses C18 columns (80:20 acetonitrile/water) with UV detection at 254 nm .
  • Recrystallization : Ethanol/water (3:1) yields crystals with ≥98% purity .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

Advanced: What challenges arise when correlating in vitro activity with in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Barriers :
    • Poor Solubility : Address via nanoformulation (e.g., liposomes) to enhance bioavailability .
    • Rapid Clearance : Modify dosing regimens (e.g., sustained-release implants) .
  • Toxicity Screening :
    • Ames Test : Rule out mutagenicity in bacterial models .
    • Hepatotoxicity Assays : Measure ALT/AST levels in rodent serum post-administration .

Advanced: How do modifications to the pyrazole or thiophene moieties affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Pyrazole Substituents : Adding electron-withdrawing groups (e.g., -CF₃) increases kinase inhibition by 30% .
    • Thiophene Replacement : Replacing thiophene with furan reduces anti-inflammatory activity but improves solubility .
  • Synthetic Routes :
    • Parallel Synthesis : Generates 20+ analogs via microwave-assisted coupling .
    • Biological Testing : IC₅₀ values for analogs are compared in dose-response curves .

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